1-(difluoromethyl)-N-(thiophen-2-ylmethyl)-1H-pyrazol-3-amine
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Overview
Description
1-(Difluoromethyl)-N-(thiophen-2-ylmethyl)-1H-pyrazol-3-amine is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyrazole ring substituted with a difluoromethyl group and a thiophen-2-ylmethyl group, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(difluoromethyl)-N-(thiophen-2-ylmethyl)-1H-pyrazol-3-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced via a nucleophilic substitution reaction using a difluoromethylating agent such as difluoromethyl iodide.
Attachment of the Thiophen-2-ylmethyl Group: The thiophen-2-ylmethyl group can be attached through a nucleophilic substitution reaction using thiophen-2-ylmethyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(Difluoromethyl)-N-(thiophen-2-ylmethyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoromethyl or thiophen-2-ylmethyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Thiophen-2-ylmethyl chloride in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of various substituted pyrazoles.
Scientific Research Applications
1-(Difluoromethyl)-N-(thiophen-2-ylmethyl)-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(difluoromethyl)-N-(thiophen-2-ylmethyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Diethyl(thiophen-2-ylmethyl)phosphonate: A multifunctional electrolyte additive for high voltage batteries.
(E)-3-(2,4-Dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one: A potent tyrosinase inhibitor with anti-melanogenesis properties.
4,8-Bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b4,5-b′]dithiophene: Used in the construction of sulfone-based dual acceptor copolymers.
Uniqueness
1-(Difluoromethyl)-N-(thiophen-2-ylmethyl)-1H-pyrazol-3-amine is unique due to its specific combination of a pyrazole ring with difluoromethyl and thiophen-2-ylmethyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C9H9F2N3S |
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Molecular Weight |
229.25 g/mol |
IUPAC Name |
1-(difluoromethyl)-N-(thiophen-2-ylmethyl)pyrazol-3-amine |
InChI |
InChI=1S/C9H9F2N3S/c10-9(11)14-4-3-8(13-14)12-6-7-2-1-5-15-7/h1-5,9H,6H2,(H,12,13) |
InChI Key |
KZJNENRBXCSRCD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)CNC2=NN(C=C2)C(F)F |
Origin of Product |
United States |
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